molecular formula C8H9ClN2 B561914 2-(2-Aminophenyl)acetonitrile hydrochloride CAS No. 40943-70-2

2-(2-Aminophenyl)acetonitrile hydrochloride

Cat. No. B561914
CAS RN: 40943-70-2
M. Wt: 168.624
InChI Key: TUSADCQSPBRYJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(2-Aminophenyl)acetonitrile hydrochloride” is a chemical compound with the molecular formula C8H9ClN2 and a molecular weight of 168.624 . It’s a well-known compound in the field of chemistry.

Scientific Research Applications

Summary of the Application

Acetonitrile is commonly used as an organic solvent and can also be used as an important intermediate in organic synthesis . Its widespread use has led to the development of new methods for the synthesis of a variety of

3. Chemical Research

Summary of the Application

2-(4-Aminophenyl)-2-(phenyl)-acetonitrile hydrochloride is provided to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in various chemical research applications due to its unique properties .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary greatly depending on the specific research context .

Results or Outcomes

The results or outcomes obtained can also vary greatly depending on the specific research context .

4. Antimicrobial and Antioxidant Agents

Summary of the Application

2-(2-aminophenyl)benzothiazole, a compound related to 2-(2-Aminophenyl)acetonitrile, has shown significant antimicrobial and antioxidant activity .

Methods of Application or Experimental Procedures

The compound was tested against various bacterial strains, and the inhibition activity was measured .

Results or Outcomes

Compounds related to 2-(2-Aminophenyl)acetonitrile showed the highest inhibition activity with lowest MIC values of 12.5 μg/mL against all bacterial stains .

5. Electrochemical Conversions

Summary of the Application

Acetonitrile, a compound related to 2-(2-Aminophenyl)acetonitrile, is well suited for use as a solvent and reactant in electrochemical reactions due to its unique properties . Therefore, more applications that utilize acetonitrile in electrochemistry are worth developing .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures can vary greatly depending on the specific research context .

Results or Outcomes

The results or outcomes obtained can also vary greatly depending on the specific research context .

6. Anticancer Activity

Summary of the Application

Ruthenium (II/III) DMSO-Based Complexes of 2-Aminophenyl Benzimidazole have shown significant in vitro and in vivo anticancer activity .

Methods of Application or Experimental Procedures

The compounds were tested on human breast cancer (MCF7), human colorectal cancer (Caco2), and normal human liver cell lines (THLE-2) .

Results or Outcomes

The cytotoxic effect of the Ru (III) complex is shown to correlate with the ability of the Ru (III) complex to induce apoptosis and to cause cell-cycle arrest in the G2/M phase . Notably, both compounds were inactive in the noncancerous cell line . The anticancer effect of the complex has also been studied in an EAC (Ehrlich Ascites Carcinoma) mouse model . Significantly, the activity of the complex was more pronounced in vivo, with removal of the cancer burden at doses that resulted in only low levels of hepatotoxicity and nephrotoxicity .

properties

IUPAC Name

2-(2-aminophenyl)acetonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2.ClH/c9-6-5-7-3-1-2-4-8(7)10;/h1-4H,5,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSADCQSPBRYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC#N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675548
Record name (2-Aminophenyl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Aminophenyl)acetonitrile hydrochloride

CAS RN

40943-70-2
Record name (2-Aminophenyl)acetonitrile--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.